碳酸肼

描述

6-氯嘌呤核苷是一种化学化合物,分子式为C10H11ClN4O4。它是嘌呤核苷的衍生物,其中嘌呤碱在第6位被氯化。 该化合物以其在生物化学研究中的重要作用而闻名,特别是在酶动力学和底物特异性研究中 .

科学研究应用

6-氯嘌呤核苷因其多功能性而被广泛用于科学研究:

化学: 它在涉及肌苷单磷酸脱氢酶等酶的研究中被用作底物类似物。

生物学: 它有助于研究腺苷脱氨酶的动力学和底物特异性。

医药: 它用于合成具有潜在治疗应用的核苷衍生物。

工业: 它被用于生产各种生化试剂

作用机制

6-氯嘌呤核苷的作用机制涉及它与特定酶的相互作用。例如,它作为肌苷单磷酸脱氢酶的底物类似物发挥作用,抑制其活性。 这种抑制会影响鸟嘌呤核苷酸的合成,鸟嘌呤核苷酸对于DNA和RNA合成至关重要 .

类似化合物:

6-氯嘌呤: 一个没有核苷部分的简单类似物。

2,6-二氯嘌呤核苷: 在第2位含有额外的氯原子。

6-巯基嘌呤核苷: 含有硫醇基而不是氯原子。

独特性: 6-氯嘌呤核苷因其特定的取代模式及其在各种生物化学研究中充当多功能底物类似物的能力而独一无二。 它氯化的嘌呤碱与其他核苷类似物相比具有独特的反应性 .

生化分析

Biochemical Properties

Hydrazine Carbonate is a derivative of hydrazine, which is known to react with carbonyl compounds to form hydrazones . This reaction mechanism is similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Cellular Effects

Hydrazine and its derivatives have been found to cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . They are also known to cause severe neurologic, pulmonary, hepatic, hematologic, and soft tissue injury .

Molecular Mechanism

The molecular mechanism of Hydrazine Carbonate involves the formation of a hydrazone through a reaction similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Metabolic Pathways

Hydrazine is known to be involved in various metabolic processes .

Subcellular Localization

The localization of proteins and other biomolecules within cells is a complex process that can be predicted using machine learning methods .

准备方法

合成路线和反应条件: 6-氯嘌呤核苷的合成通常涉及嘌呤核苷的氯化 这包括将6-氯嘌呤3’-O-苯甲酰核苷与苯甲醇缩合 .

工业生产方法: 6-氯嘌呤核苷的工业生产方法没有得到广泛的记录。 一般的做法是在实验室条件下采用类似的反应条件进行大规模化学合成,以确保高纯度和产率 .

化学反应分析

反应类型: 6-氯嘌呤核苷会发生各种化学反应,包括:

取代反应: 第6位的氯原子可以被其他亲核试剂取代。

氧化还原反应: 这些反应可以改变嘌呤环结构。

常用试剂和条件:

取代反应: 常用试剂包括胺和硫醇等亲核试剂。

氧化还原反应: 在受控条件下使用过氧化氢和硼氢化钠等试剂。

主要形成的产物:

取代反应: 产物包括氯原子被其他官能团取代的衍生物。

氧化还原反应: 产物包括嘌呤环的氧化或还原形式

相似化合物的比较

6-Chloropurine: A simpler analogue without the riboside moiety.

2,6-Dichloropurine riboside: Contains an additional chlorine atom at the 2nd position.

6-Mercaptopurine riboside: Contains a thiol group instead of a chlorine atom.

Uniqueness: 6-Chloropurine riboside is unique due to its specific substitution pattern and its ability to act as a versatile substrate analogue in various biochemical studies. Its chlorinated purine base provides distinct reactivity compared to other nucleoside analogues .

生物活性

Hydrazine carbonate is a compound derived from hydrazine and carbonic acid, known for its diverse biological activities and applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of hydrazine carbonate, summarizing key research findings, case studies, and relevant data.

Biological Activities

Hydrazine derivatives, including hydrazine carbonate, have been investigated for various biological activities. These include:

- Antimicrobial Activity : Hydrazine derivatives have shown potential as antimicrobial agents. A study indicated that certain hydrazine derivatives exhibited moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's .

- Anticancer Properties : Research has demonstrated that hydrazone derivatives, closely related to hydrazine compounds, possess significant anticancer activities. For instance, some synthesized hydrazone derivatives showed IC50 values between 4-17 μM against various cancer cell lines, indicating their potential as anticancer agents .

- Antioxidant Activity : Hydrazine carbonate has also been studied for its antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases, and compounds derived from hydrazine have shown promising results in scavenging free radicals.

Case Study 1: Antimicrobial Efficacy

A study evaluated several hydrazine derivatives for their ability to inhibit AChE and BuChE. Among them, N-tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide emerged as a potent inhibitor with an IC50 of 27.0 µM against AChE, surpassing the efficacy of the clinically used drug rivastigmine (IC50 of 56.10 µM) . This suggests that modifications in the hydrazine structure can enhance biological activity.

Case Study 2: Anticancer Activity of Hydrazones

In a separate investigation on hydrazone derivatives synthesized from hydrazine, researchers reported significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB 231), with IC50 values as low as 6.7 nM . These findings highlight the potential of hydrazine-based compounds in cancer therapy.

The biological activity of hydrazine carbonate is largely attributed to its ability to interact with biological macromolecules. The mechanisms include:

- Enzyme Inhibition : The inhibition of enzymes such as AChE and BuChE is a critical mechanism through which hydrazine derivatives exert their effects in neurodegenerative diseases.

- Free Radical Scavenging : Hydrazines can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Data Summary

The following table summarizes key findings related to the biological activities of hydrazine carbonate and its derivatives:

属性

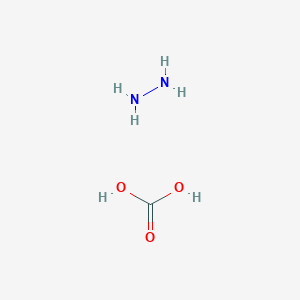

IUPAC Name |

carbonic acid;hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.H4N2/c2-1(3)4;1-2/h(H2,2,3,4);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYMQUSHTAONGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)O.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563096 | |

| Record name | Carbonic acid--hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112077-84-6 | |

| Record name | Carbonic acid--hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。